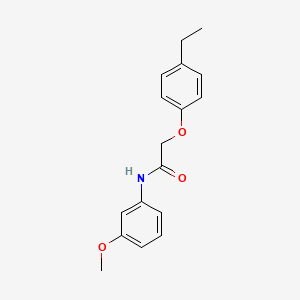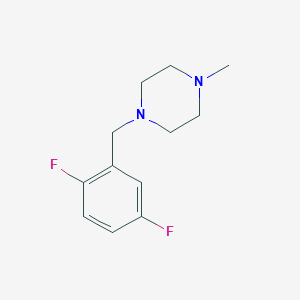![molecular formula C20H23N3O5 B5805573 N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-4-morpholinamine](/img/structure/B5805573.png)
N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-4-morpholinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-4-morpholinamine, commonly known as MNPA, is a synthetic compound that has gained attention in the field of medicinal chemistry. MNPA belongs to the class of Schiff base compounds and has been found to exhibit potential therapeutic properties. The compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
MNPA exerts its therapeutic effects by inhibiting the activity of various enzymes and receptors in the body. The compound has been found to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. MNPA has also been found to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in the production of inflammatory mediators. The inhibition of cyclooxygenase-2 leads to a reduction in inflammation. MNPA has also been found to bind to the GABA-A receptor, which is a receptor that is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
MNPA has been found to exhibit various biochemical and physiological effects. The compound has been found to exhibit anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2. MNPA has also been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells. The compound has been found to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. MNPA has also been found to bind to the GABA-A receptor, which leads to the regulation of anxiety and sleep.
Avantages Et Limitations Des Expériences En Laboratoire
MNPA exhibits various advantages and limitations for lab experiments. The compound exhibits high purity and can be synthesized using various methods. MNPA exhibits high stability and can be stored for long periods. The compound exhibits low toxicity and can be used in various in vitro and in vivo experiments. However, MNPA exhibits low solubility in water, which can limit its use in certain experiments.
Orientations Futures
MNPA exhibits various potential future directions. The compound can be further optimized to achieve higher yields and purity. MNPA can be further studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound can also be further studied for its potential use in the treatment of cancer and bacterial infections. MNPA can also be further studied for its mechanism of action and its interactions with various enzymes and receptors in the body.
Méthodes De Synthèse
MNPA can be synthesized using various methods, including the condensation reaction between 4-methoxybenzaldehyde and 4-morpholinaniline in the presence of a catalyst. Another method involves the reaction between 4-methoxybenzaldehyde and 3-methyl-4-nitrobenzyl bromide, followed by the addition of morpholine. The synthesis of MNPA has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
MNPA has been extensively studied for its potential therapeutic properties. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. MNPA has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the degradation of acetylcholine in the brain. The inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in cognitive processes.
Propriétés
IUPAC Name |
(E)-1-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-N-morpholin-4-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-15-11-18(4-5-19(15)23(24)25)28-14-17-12-16(3-6-20(17)26-2)13-21-22-7-9-27-10-8-22/h3-6,11-13H,7-10,14H2,1-2H3/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLJRFFIZBUMPL-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=NN3CCOCC3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)/C=N/N3CCOCC3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]morpholin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5805492.png)

![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B5805516.png)

![{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5805528.png)




![N-phenyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5805576.png)

![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5805589.png)
